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Compound of Interest

Compound Name: M8 metabolite of Carvedilol-d5

Cat. No.: B12403492

Disclaimer: The specific designation "Carvedilol-d5 M8" does not correspond to a formally
recognized and structurally defined major metabolite of Carvedilol in publicly available scientific
literature. A commercially available standard labeled "Carvedilol Metabolite M8" possesses a
molecular formula (C12H19NO4) inconsistent with known primary metabolites derived from
minor structural modifications of the parent drug. This guide will therefore focus on the
enzymatic formation of a key, structurally confirmed metabolite, O-desmethyl carvedilol (O-
DMC), which is a plausible candidate for such a designation in a research context. The
principles and protocols described are directly applicable to the formation of its deuterated
analog, O-desmethyl carvedilol-d5, by substituting Carvedilol-d5 as the initial substrate.

Introduction: The Metabolic Landscape of Carvedilol

Carvedilol is a non-selective beta/alpha-1 adrenergic antagonist widely used in the
management of hypertension and heart failure.[1][2] It is extensively metabolized in the liver,
with less than 2% of the drug excreted unchanged.[3] The biotransformation of Carvedilol is
complex, involving multiple pathways primarily mediated by the Cytochrome P450 (CYP)
superfamily of enzymes.[4][5] The main metabolic routes are:

e Aromatic Ring Oxidation: Hydroxylation of the phenyl ring, primarily at the 4' and 5’ positions,
is mainly catalyzed by CYP2D6.[5][6] The resulting 4'-hydroxyphenyl carvedilol (4'-HPC) is
an active metabolite with significantly more potent beta-blocking activity than the parent
compound.[2][7]
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» Side-Chain Oxidation: Hydroxylation of the carbazole ring, particularly at the 8-position, is
predominantly carried out by CYP1A2.[6]

e O-Demethylation: The formation of O-desmethyl carvedilol (O-DMC) occurs via the removal
of the methyl group from the methoxyphenoxy moiety. This reaction is primarily catalyzed by
CYP2C9, with minor contributions from CYP2D6, CYP1A2, and CYP2E1.[5][6][8]

Following these Phase | reactions, the parent drug and its metabolites undergo Phase II
conjugation, mainly through glucuronidation, before elimination.[5] This guide provides a
detailed overview of the enzymatic formation of O-desmethyl carvedilol.

Key Enzymes in Carvedilol O-Demethylation

The formation of O-DMC from Carvedilol is a clear example of reaction phenotyping, where
specific enzymes responsible for a metabolic pathway are identified. While several enzymes
show minor activity, CYP2C9 is the principal catalyst.

] ] Role in Carvedilol
Enzyme Family Primary Isoform . Reference
Metabolism

Primary catalyst for O-
Cytochrome P450 CYP2C9 demethylation to form [6]
O-DMC.

Minor contributor to O-
demethylation.

Cytochrome P450 CYP2D6 _ . [6]
Primary role in 4'- and

5'-hydroxylation.

Minor contributor to O-

demethylation.

Cytochrome P450 CYP1A2 ) _ [6]
Primary role in 8-
hydroxylation.

Minor contributor to O-

Cytochrome P450 CYP2E1 ) [6]
demethylation.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9280405/
https://www.clinpgx.org/pathway/PA166179270
https://pubmed.ncbi.nlm.nih.gov/9280405/
https://pubmed.ncbi.nlm.nih.gov/26927877/
https://www.clinpgx.org/pathway/PA166179270
https://pubmed.ncbi.nlm.nih.gov/9280405/
https://pubmed.ncbi.nlm.nih.gov/9280405/
https://pubmed.ncbi.nlm.nih.gov/9280405/
https://pubmed.ncbi.nlm.nih.gov/9280405/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualizing the Metabolic Pathway and Experimental

Workflow
Carvedilol Metabolic Pathways

The following diagram illustrates the major Phase | metabolic pathways of Carvedilol,
emphasizing the O-demethylation route.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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